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Compound of Interest

Compound Name: AZD-7648

Cat. No.: B605776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

pharmacokinetics of AZD-7648, a potent and selective inhibitor of DNA-dependent protein

kinase (DNA-PK). The information is compiled from preclinical studies and available clinical trial

data to support ongoing research and development efforts.

Core Pharmacokinetic Properties
AZD-7648 is an orally bioavailable ATP-competitive inhibitor of the catalytic subunit of DNA-PK.

[1] Preclinical studies have demonstrated that it possesses good crystalline solubility,

permeability, and metabolic stability, which contribute to its predictable pharmacokinetic profile

in preclinical species.[2]

Preclinical Pharmacokinetics
Pharmacokinetic studies in murine models have been instrumental in characterizing the

absorption, distribution, metabolism, and excretion (ADME) properties of AZD-7648.

Mouse Studies: In mice, AZD-7648 exhibits rapid absorption and dose-proportional

pharmacokinetics.[3] A population-based compartmental model has been developed to

accurately describe its pharmacokinetic profile in this species.[3] This model was developed

using full pharmacokinetic profiles with multiple longitudinal samples per mouse and validated
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against terminal sample data.[3] The studies investigated potential influences such as strain-

dependence and time non-linearity on the pharmacokinetics of AZD-7648.[3]

While specific quantitative data from these mouse studies are not publicly available, visual

representations from pharmacokinetic modeling of a single 100 mg/kg dose in SCID mice have

been presented.

Rat Studies: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method has been developed for the quantification of AZD-7648 in rat plasma, demonstrating its

successful application in a pharmacokinetic study following 1 mg/kg oral and intravenous

administrations.[4]

Table 1: Preclinical Pharmacokinetic Parameters of AZD-7648
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Note: Specific quantitative values for Cmax, Tmax, AUC, Half-life, Clearance, Volume of

Distribution, and Oral Bioavailability are not yet fully available in the public domain.

Clinical Pharmacokinetics
A Phase I/IIa, open-label, multi-center clinical trial (NCT03907649) was initiated to assess the

safety, tolerability, pharmacokinetics, and preliminary efficacy of AZD-7648 as a monotherapy

and in combination with other anti-cancer agents in patients with advanced malignancies.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/343820277_AZD7648_A_Phase_IIIa_first-in-human_trial_of_a_novel_potent_and_selective_DNA-PK_inhibitor_in_patients_with_advanced_malignancies
https://www.researchgate.net/publication/343820277_AZD7648_A_Phase_IIIa_first-in-human_trial_of_a_novel_potent_and_selective_DNA-PK_inhibitor_in_patients_with_advanced_malignancies
https://pubmed.ncbi.nlm.nih.gov/37845175/
https://www.scilit.com/publications/ceef0622db3740f14a3f7e2fa205adb8
https://www.benchchem.com/product/b605776?utm_src=pdf-body
https://www.researchgate.net/figure/Model-simulations-for-dose-schedule-combinations-of-AZD7648-Olaparib-a-Time-course-of_fig5_389073493
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The monotherapy dose-escalation part of the study administered AZD-7648 at doses ranging

from 5 mg to 160 mg twice daily.[6]

The combination therapy arm with pegylated liposomal doxorubicin (PLD) showed greater than

expected toxicity, which led to the early termination of the study.[6] Due to the early termination,

comprehensive human pharmacokinetic data has not been widely published. Blood samples for

pharmacokinetic analysis were collected after a single dose and at a steady state.[4]

Table 2: Clinical Pharmacokinetic Study Design (NCT03907649)

Study Phase Population
Dosing
Regimen
(Monotherapy)

Pharmacokinet
ic Sampling

Status

Phase I/IIa

Patients with

advanced solid

tumors

5 mg to 160 mg

BID

Single dose and

steady state
Terminated

Note: Specific quantitative pharmacokinetic parameters from this study are not publicly

available.

Experimental Protocols
Bioanalytical Method for Quantification of AZD-7648 in
Rat Plasma
A sensitive and selective LC-MS/MS method for the determination of AZD-7648 in rat plasma

has been developed and validated.[4]

Sample Preparation:

Method: Acetonitrile-mediated protein precipitation.[4]

Procedure: To an aliquot of rat plasma, acetonitrile is added to precipitate proteins. The

sample is then centrifuged, and the supernatant is collected for analysis.

Chromatographic Conditions:
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Instrumentation: Waters Acquity UPLC system.[4]

Column: Waters Acquity UPLC BEH C18.[4]

Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.[4]

Mass Spectrometric Detection:

Instrumentation: Thermo Vantage TSQ mass spectrometer.[4]

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Scan Type: Multiple Reaction Monitoring (MRM).

Precursor-to-Product Ion Transitions:

AZD-7648: m/z 421.2 > 337.2[4]

Internal Standard (Ibrutinib): m/z 441.2 > 138.1[4]

Method Validation Parameters:

Linearity: 0.5 - 1,000 ng/mL (Correlation coefficient > 0.999).[4]

Precision (CV%): < 8.09%.[4]

Accuracy (Relative Error): -10.00% to 9.08%.[4]

Mean Recovery: > 94.49%.[4]

Stability: AZD-7648 was found to be stable in rat plasma under certain storage conditions.[4]

Visualizations
Signaling Pathway of AZD-7648
AZD-7648 is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme

in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1]
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Caption: Mechanism of action of AZD-7648 in the DNA double-strand break repair pathway.

Experimental Workflow for Preclinical Pharmacokinetic
Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of

AZD-7648.
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Caption: A generalized workflow for conducting preclinical pharmacokinetic studies of AZD-
7648.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b605776?utm_src=pdf-body-img
https://www.benchchem.com/product/b605776?utm_src=pdf-body
https://www.benchchem.com/product/b605776?utm_src=pdf-body
https://www.benchchem.com/product/b605776?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. researchgate.net [researchgate.net]

2. Development and validation of an LC-MS/MS method for the determination of AZD7648 in
rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

3. scilit.com [scilit.com]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. pmda.go.jp [pmda.go.jp]

To cite this document: BenchChem. [In-Depth Technical Guide to the Pharmacokinetics of
AZD-7648]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605776#understanding-the-pharmacokinetics-of-azd-
7648]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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